molecular formula C21H30N2 B6041672 1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine

1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine

Cat. No.: B6041672
M. Wt: 310.5 g/mol
InChI Key: LGDKQAWTYVHNPV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-17(2)20-8-6-19(7-9-20)16-22-12-14-23(15-13-22)21-10-4-18(3)5-11-21/h4-6,10-11,20H,1,7-9,12-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDKQAWTYVHNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CCC(CC3)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl and 4-prop-1-en-2-ylcyclohexen-1-yl derivatives.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Receptors, enzymes, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine: Another analog with structural similarities.

Uniqueness

1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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